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Introduction
Enlimomab (also known as BIRR-1 or R6.5) is a murine IgG2a monoclonal antibody that

specifically targets human Intercellular Adhesion Molecule-1 (ICAM-1), also designated as

CD54.[1][2] ICAM-1 is a transmembrane glycoprotein belonging to the immunoglobulin

superfamily, constitutively expressed at low levels on various cell types, including leukocytes

and endothelial cells. Its expression is significantly upregulated at sites of inflammation by pro-

inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β),

and interferon-gamma (IFN-γ).[2]

The primary function of ICAM-1 is to mediate the firm adhesion of leukocytes to the vascular

endothelium, a critical step in their extravasation from the bloodstream into surrounding tissues

during an inflammatory response. This interaction is predominantly mediated through the

binding of ICAM-1 to the β2 integrins, Lymphocyte Function-associated Antigen-1 (LFA-1;

CD11a/CD18) and Macrophage-1 antigen (Mac-1; CD11b/CD18), which are expressed on the

surface of leukocytes.[2]

Enlimomab exerts its function by binding to the second extracellular immunoglobulin-like

domain of ICAM-1, thereby sterically hindering the interaction between ICAM-1 and its integrin

ligands.[2] This blockade of leukocyte adhesion forms the basis of Enlimomab's potential as

an anti-inflammatory agent. However, it is crucial to note that as a murine IgG2a antibody,
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Enlimomab can activate the complement system, leading to neutrophil activation, which may

contribute to some of the adverse effects observed in clinical trials.[1]

These application notes provide detailed protocols for utilizing Enlimomab as a research tool

to study the multifaceted roles of ICAM-1 in various biological processes, including cell

adhesion, immune responses, and inflammatory signaling.

Data Presentation
Table 1: In Vitro Efficacy of Enlimomab

Parameter Value Cell Type/Assay Reference

IC50 for inhibition of

JY cell aggregation

Requires ≤2.8%

serum from treated

patients

JY B-lymphoblastoid

cells
[3]

Neutrophil Activation

(CD11b upregulation)

Significant increase at

clinically relevant

concentrations

Human whole blood [1]

Neutrophil Activation

(L-selectin decrease)

Significant decrease

at clinically relevant

concentrations

Human whole blood [1]

Note: Specific IC50 values for Enlimomab in direct leukocyte-endothelial adhesion assays are

not readily available in the public domain. The provided data on JY cell aggregation reflects the

functional activity of the antibody in patient serum.

Table 2: In Vivo Experimental Dosing of a Related Anti-
ICAM-1 Antibody (1A29) in Rats
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Animal Model
Antibody &
Dose

Administration
Route

Key Findings Reference

Wistar rats (focal

brain ischemia)

1A29 (anti-rat

ICAM-1), 2

mg/kg

Intravenous

Did not

significantly

reduce infarct

size.

[4]

Wistar rats

(sensitized)

1A29 (anti-rat

ICAM-1), 200

µg/kg

Intraperitoneal

Augmented

infarct size and

generated anti-

mouse

antibodies.

[4]

Note: Data from a comparable murine anti-rat ICAM-1 antibody (1A29) is presented to provide

a reference for preclinical in vivo studies, as specific Enlimomab dosing in similar animal

models of inflammation is not extensively detailed in available literature.

Mandatory Visualization
ICAM-1 Signaling Pathway
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Caption: ICAM-1 signaling cascade upon leukocyte binding and its inhibition by Enlimomab.

Experimental Workflow: Leukocyte Adhesion Assay
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Leukocyte Adhesion Assay Workflow

Preparation

Assay
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(e.g., PBMCs or Neutrophils)

4. Label Leukocytes
(e.g., Calcein-AM)

6. Co-culture Leukocytes
with Endothelial Monolayer
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Non-adherent Cells

8. Quantify Adherent Cells
(Fluorescence Plate Reader or Microscopy)
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Caption: Workflow for an in vitro leukocyte-endothelial cell adhesion assay.

Experimental Protocols
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In Vitro Leukocyte-Endothelial Cell Adhesion Assay
This protocol details a method to assess the inhibitory effect of Enlimomab on the adhesion of

leukocytes to activated human endothelial cells.

Materials:

Human umbilical vein endothelial cells (HUVECs) or other suitable endothelial cells

Endothelial cell growth medium

Human peripheral blood mononuclear cells (PBMCs) or isolated neutrophils

RPMI-1640 medium

Fetal bovine serum (FBS)

Recombinant human TNF-α

Enlimomab (R6.5)

Isotype control antibody (murine IgG2a)

Calcein-AM or other fluorescent cell tracker

Phosphate-buffered saline (PBS)

96-well black, clear-bottom tissue culture plates

Fluorescence plate reader or fluorescence microscope

Methodology:

Endothelial Cell Culture:

Culture HUVECs in endothelial cell growth medium in a 96-well black, clear-bottom plate

until a confluent monolayer is formed.
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Activate the HUVEC monolayer by adding fresh medium containing TNF-α (e.g., 10

ng/mL) and incubate for 4 to 24 hours at 37°C in a 5% CO₂ incubator to upregulate ICAM-

1 expression.

Leukocyte Preparation:

Isolate PBMCs from fresh human blood using density gradient centrifugation (e.g., with

Ficoll-Paque). Alternatively, isolate neutrophils using a suitable method.

Resuspend the isolated leukocytes in RPMI-1640 supplemented with 1% FBS.

Label the leukocytes with a fluorescent dye such as Calcein-AM (e.g., 5 µM) for 30

minutes at 37°C.

Wash the labeled cells twice with RPMI-1640 to remove excess dye and resuspend at a

concentration of 1 x 10⁶ cells/mL.

Adhesion Assay:

Wash the activated HUVEC monolayer twice with warm PBS.

Add 100 µL of RPMI-1640 containing various concentrations of Enlimomab or an isotype

control antibody to the wells. A typical concentration range to test would be 0.1 - 10 µg/mL.

Incubate for 30 minutes at 37°C.

Add 100 µL of the labeled leukocyte suspension (1 x 10⁵ cells) to each well.

Incubate the co-culture for 30-60 minutes at 37°C.

Gently wash the wells three times with warm PBS to remove non-adherent leukocytes.

Quantification of Adhesion:

Add 100 µL of PBS to each well.

Quantify the fluorescence of the remaining adherent cells using a fluorescence plate

reader.
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Alternatively, visualize and count the adherent cells using a fluorescence microscope.

Calculate the percentage of adhesion relative to the untreated control.

Neutrophil Activation Assay (Flow Cytometry)
This protocol is designed to assess the potential of Enlimomab to induce neutrophil activation

by measuring the upregulation of the activation marker CD11b.[1]

Materials:

Fresh human whole blood collected in heparin-containing tubes

Enlimomab (R6.5)

Isotype control antibody (murine IgG2a)

F(ab')₂ fragments of Enlimomab (as a negative control)

Soluble complement receptor type 1 (sCR1) (as an inhibitor of complement activation)

FITC- or PE-conjugated anti-human CD11b antibody

APC- or PerCP-conjugated anti-human CD14 antibody (to gate on monocytes/macrophages)

Erythrocyte lysis buffer

FACS buffer (PBS with 2% FBS and 0.1% sodium azide)

Flow cytometer

Methodology:

Whole Blood Incubation:

In a 96-well U-bottom plate, add 100 µL of fresh human whole blood to each well.

Add Enlimomab at various concentrations (e.g., 1, 10, 100 µg/mL). Include wells with an

isotype control, F(ab')₂ fragments of Enlimomab, and Enlimomab pre-incubated with
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sCR1.

Incubate the plate for 30-60 minutes at 37°C.

Antibody Staining:

Following incubation, add the fluorescently conjugated anti-CD11b and anti-CD14

antibodies to each well at the manufacturer's recommended concentration.

Incubate for 30 minutes on ice in the dark.

Erythrocyte Lysis and Cell Preparation:

Add 2 mL of 1X erythrocyte lysis buffer to each well and incubate for 10 minutes at room

temperature in the dark.

Centrifuge the plate at 300 x g for 5 minutes and discard the supernatant.

Wash the cell pellet with 200 µL of FACS buffer and centrifuge again.

Resuspend the cells in 200 µL of FACS buffer.

Flow Cytometry Analysis:

Acquire the samples on a flow cytometer.

Gate on the neutrophil population based on their forward and side scatter characteristics.

Analyze the mean fluorescence intensity (MFI) of CD11b on the gated neutrophil

population.

Compare the CD11b MFI of Enlimomab-treated samples to the isotype control and other

negative controls.

Complement Fixation Assay
This protocol provides a general framework for assessing the ability of Enlimomab to fix

complement, which is a key mechanism underlying its potential to activate neutrophils.
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Materials:

Target cells expressing ICAM-1 (e.g., TNF-α stimulated HUVECs or a high-expressing cell

line)

Enlimomab (R6.5)

Isotype control antibody (murine IgG2a)

Normal human serum (as a source of complement)

Heat-inactivated human serum (as a negative control)

Assay buffer (e.g., Veronal buffered saline with Ca²⁺ and Mg²⁺)

Cell viability indicator (e.g., Calcein-AM or a lactate dehydrogenase (LDH) release assay kit)

96-well tissue culture plates

Methodology:

Cell Preparation:

Seed the ICAM-1 expressing target cells in a 96-well plate and culture until they form a

confluent monolayer.

If using a cell line, ensure high ICAM-1 expression, which can be confirmed by flow

cytometry.

Complement Fixation and Cytotoxicity:

Wash the target cells twice with assay buffer.

Prepare serial dilutions of Enlimomab and the isotype control antibody in assay buffer.

Add 50 µL of the antibody dilutions to the respective wells and incubate for 30 minutes at

37°C to allow antibody binding.
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Add 50 µL of normal human serum (diluted, e.g., 1:10 in assay buffer) to the wells. Include

control wells with heat-inactivated serum.

Incubate for 1-2 hours at 37°C.

Assessment of Cell Lysis:

If using a Calcein-AM release assay: Pre-label the target cells with Calcein-AM before the

assay. After the incubation with complement, collect the supernatant and measure the

fluorescence of the released Calcein.

If using an LDH release assay: After the incubation with complement, collect the

supernatant and measure LDH activity according to the manufacturer's instructions.

Calculate the percentage of specific lysis relative to a maximum lysis control (e.g., cells

treated with a lysis buffer).

Conclusion
Enlimomab serves as a valuable tool for the in-depth study of ICAM-1's role in inflammatory

processes and immune cell trafficking. The protocols provided herein offer a foundation for

investigating the inhibitory effects of Enlimomab on leukocyte adhesion, as well as its potential

to induce complement-mediated neutrophil activation. Researchers and drug development

professionals can adapt these methodologies to their specific experimental systems to further

elucidate the complex biology of ICAM-1 and to evaluate the therapeutic potential and possible

side effects of targeting this crucial adhesion molecule. When interpreting results, it is essential

to consider the murine origin and IgG2a isotype of Enlimomab, which can influence its in vivo

and in vitro activity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 12 Tech Support

https://www.benchchem.com/product/b1176203?utm_src=pdf-body
https://www.benchchem.com/product/b1176203?utm_src=pdf-body
https://www.benchchem.com/product/b1176203?utm_src=pdf-body
https://www.benchchem.com/product/b1176203?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1176203?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. Anti-ICAM-1 monoclonal antibody R6.5 (Enlimomab) promotes activation of neutrophils in
whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]

2. sartorius.com [sartorius.com]

3. ahajournals.org [ahajournals.org]

4. ahajournals.org [ahajournals.org]

To cite this document: BenchChem. [Enlimomab: A Tool for Investigating ICAM-1 Function].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1176203#enlimomab-as-a-tool-for-studying-icam-1-
function]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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